molecular formula C16H11N5OS B8324892 2-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide

2-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide

Cat. No. B8324892
M. Wt: 321.4 g/mol
InChI Key: VXXYULLYSXJQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide is a useful research compound. Its molecular formula is C16H11N5OS and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H11N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C16H11N5OS/c17-14(22)10-4-1-5-11-13(10)21-15(19-11)16-20-12(8-23-16)9-3-2-6-18-7-9/h1-8H,(H2,17,22)(H,19,21)

InChI Key

VXXYULLYSXJQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=NC(=CS3)C4=CN=CC=C4)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid (300 mg) in pyridine (5 mL) and DMF (5 mL) at ambient temperature was added CDI (248 mg). The mixture was heated at 40° C. for 2 hours, treated with 2,3-diaminobenzamide dihydrochloride (326 mg), stirred at ambient temperature for 16 hours and concentrated. The concentrate was heated in glacial acetic acid (20 mL) at 110° C. for 2 hours, cooled and concentrated. The concentrate was partitioned between ethyl acetate and sodium bicarbonate solution, and the solid that precipitated was filtered and washed with water and ethyl acetate. 1H NMR (DMSO-d6) δ 7.38 (t, J=7.8 Hz, 1H), 7.60-7.67 (m, 1H), 7.78 (d, J=7.8 Hz, 1H), 7.81 (brs, 1H), 7.90 (dd, J=7.46, 1.0 Hz, 1H), 8.44-8.50 (m, 1H), 8.74-8.76 (m, 1H), 8.74 (s, 1H), 9.29 (brs, 1H), 9.34 (d, J=1.7 Hz, 1H), 13.44 (brs, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
248 mg
Type
reactant
Reaction Step Two
Quantity
326 mg
Type
reactant
Reaction Step Three

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